An In-Depth Technical Guide to 3-Fluoro-5-methoxybenzonitrile for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-Fluoro-5-methoxybenzonitrile for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Fluoro-5-methoxybenzonitrile (CAS No. 439280-18-9).[1] As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. This document consolidates critical data on its structure, reactivity, and safety, offering valuable insights for researchers, synthetic chemists, and professionals in drug development. The strategic placement of the fluoro and methoxy groups on the benzonitrile scaffold imparts unique electronic properties that influence its reactivity and potential as a precursor to a wide range of functionalized molecules. This guide aims to be an essential resource, enabling the scientific community to harness the full potential of this versatile compound.
Molecular Structure and Physicochemical Properties
3-Fluoro-5-methoxybenzonitrile possesses a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol .[1] The molecule consists of a benzene ring substituted with a fluorine atom, a methoxy group, and a nitrile group at positions 3, 5, and 1, respectively. This substitution pattern is crucial in defining the molecule's electronic and steric properties, which in turn govern its reactivity and physical characteristics.
Table 1: Physicochemical Properties of 3-Fluoro-5-methoxybenzonitrile
| Property | Value | Source |
| CAS Number | 439280-18-9 | [1] |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| Melting Point | 98-100 °C | |
| Boiling Point | 203.5 ± 25.0 °C at 760 Torr | |
| Density | 1.18 ± 0.1 g/cm³ (at 20°C) | |
| Flash Point | 76.9 ± 23.2 °C | |
| IUPAC Name | 3-fluoro-5-methoxybenzonitrile | [1] |
| SMILES | COC1=CC(=CC(=C1)C#N)F | [1] |
| InChI | InChI=1S/C8H6FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | [1] |
Spectroscopic Characterization
The unique structural features of 3-Fluoro-5-methoxybenzonitrile give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the methoxy group.[2][3][4][5]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Fluoro-5-methoxybenzonitrile will exhibit characteristic absorption bands corresponding to its functional groups.[6][7][8][9] Key expected absorptions include:
-
A sharp, strong band around 2230 cm⁻¹ due to the C≡N stretching of the nitrile group.
-
Bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring.
-
A strong absorption around 1250-1000 cm⁻¹ due to the C-O stretching of the methoxy group.
-
A band in the 1200-1100 cm⁻¹ region attributed to the C-F stretching vibration.[10]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 151.[1] Fragmentation patterns are expected to involve the loss of small molecules or radicals, such as HCN, CO, and CH₃, providing further structural information.[11][12][13][14][15][16][17][18][19]
Chemical Properties and Reactivity
The reactivity of 3-Fluoro-5-methoxybenzonitrile is dictated by the interplay of its three functional groups.
Figure 1: Key reactive sites of 3-Fluoro-5-methoxybenzonitrile.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-fluoro-5-methoxybenzoic acid) via an intermediate amide.[20][21][22] The reaction conditions can be tuned to favor either the amide or the carboxylic acid product.
-
Reduction: The nitrile group can be reduced to a primary amine (3-fluoro-5-methoxybenzylamine) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][23][24][25][26]
Reactions of the Aromatic Ring
The aromatic ring can participate in both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. The fluorine and nitrile groups are electron-withdrawing and meta-directing, while the methoxy group is electron-donating and ortho-, para-directing.
Stability
3-Fluoro-5-methoxybenzonitrile is a stable compound under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to the hydrolysis of the nitrile group.[4][14][27][28] The fluoroaromatic moiety generally exhibits high thermal and chemical stability.[29][30]
Synthesis
Proposed Synthesis Workflow:
Figure 2: Proposed synthesis of 3-Fluoro-5-methoxybenzonitrile.
Experimental Protocol (Adapted from similar transformations):
-
Reaction Setup: To a solution of 3,5-difluorobenzonitrile in an appropriate solvent such as methanol or a polar aprotic solvent like DMF, add sodium methoxide.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the nucleophilic aromatic substitution of one of the fluorine atoms by the methoxy group. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Fluoro-5-methoxybenzonitrile.
Applications in Research and Drug Development
The unique combination of functional groups makes 3-Fluoro-5-methoxybenzonitrile a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
-
Medicinal Chemistry: The fluorinated benzonitrile moiety is a common scaffold in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can be converted into other functional groups to modulate the pharmacological profile of the target molecule.[31]
-
Agrochemicals: Similar to its application in pharmaceuticals, this compound can serve as a building block for the synthesis of new pesticides and herbicides.
-
Materials Science: The electronic properties imparted by the substituents make it a potential precursor for the synthesis of advanced materials with specific optical or electronic properties.
Safety and Handling
3-Fluoro-5-methoxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]
Table 2: GHS Hazard Statements for 3-Fluoro-5-methoxybenzonitrile
| Hazard Code | Statement |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H331 | Toxic if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem CID 10630684[1]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
3-Fluoro-5-methoxybenzonitrile is a key chemical intermediate with a unique set of physical and chemical properties that make it highly valuable in various fields of chemical synthesis. This guide has provided a comprehensive overview of its structure, properties, reactivity, and safety considerations. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling them to safely and effectively utilize this versatile compound in their research and development endeavors.
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